

# Technical Guide: Physicochemical Properties of **tert-Butyl N-(1H-pyrazol-4-yl)carbamate**

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## Compound of Interest

Compound Name: *tert-butyl N-(1H-pyrazol-4-yl)carbamate*

Cat. No.: B141828

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## Introduction

**Tert-butyl N-(1H-pyrazol-4-yl)carbamate** is a heterocyclic compound featuring a pyrazole ring functionalized with a tert-butoxycarbonyl (Boc) protected amine group. The pyrazole scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The Boc protecting group is widely utilized in organic synthesis to mask the reactivity of amine groups during the construction of complex molecules, and its presence can also modulate the physicochemical properties of the parent molecule, such as lipophilicity and solubility. This document provides a comprehensive overview of the available physicochemical data, a detailed synthesis protocol, and a discussion of the potential significance of **tert-butyl N-(1H-pyrazol-4-yl)carbamate** in the context of drug discovery and development.

## Physicochemical Properties

A summary of the key physicochemical properties of **tert-butyl N-(1H-pyrazol-4-yl)carbamate** is presented below. It is important to note that while basic identifiers and computed properties are available, experimental data for several key parameters are not readily found in the public domain.

Table 1: General and Physicochemical Properties of **tert-Butyl N-(1H-pyrazol-4-yl)carbamate**

Property	Value	Source
IUPAC Name	tert-butyl N-(1H-pyrazol-4-yl)carbamate	---
Synonyms	Boc-4-amino-1H-pyrazole, 4-(Boc-amino)-1H-pyrazole	---
CAS Number	130106-42-2	[1][2][3][4]
Molecular Formula	C <sub>8</sub> H <sub>13</sub> N <sub>3</sub> O <sub>2</sub>	[1][2][3][4]
Molecular Weight	183.21 g/mol	[1][2][4]
Appearance	Not reported (likely a solid)	---
Melting Point	Not experimentally determined	
Boiling Point	Not experimentally determined	
Solubility	Not experimentally determined	
pKa	Not experimentally determined	
XLogP3 (Computed)	0.8	[5]
Topological Polar Surface Area (TPSA)	67.01 Å <sup>2</sup>	[2]
Hydrogen Bond Donor Count	2	[2]
Hydrogen Bond Acceptor Count	3	[2]
Rotatable Bond Count	1	[2]

Note: The lack of publicly available experimental data for properties such as melting point, boiling point, and solubility highlights an area for further experimental investigation.

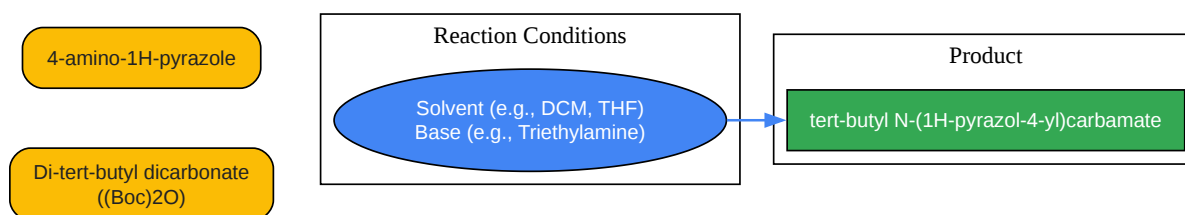
## Synthesis and Experimental Protocols

The synthesis of **tert-butyl N-(1H-pyrazol-4-yl)carbamate** is typically achieved through the protection of the amino group of 4-amino-1H-pyrazole using di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O).

This is a standard and widely used method for the introduction of the Boc protecting group onto an amine.

## General Synthesis Workflow

The reaction proceeds via the nucleophilic attack of the amino group of 4-amino-1H-pyrazole on one of the carbonyl carbons of di-tert-butyl dicarbonate, leading to the formation of the N-Boc protected product. A base is often used to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts.



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Caption: Synthesis of **tert-butyl N-(1H-pyrazol-4-yl)carbamate**.

## Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of **tert-butyl N-(1H-pyrazol-4-yl)carbamate**, based on general procedures for the Boc protection of aminopyrazoles.

Materials:

- 4-amino-1H-pyrazole
- Di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O)
- Triethylamine (Et<sub>3</sub>N) or another suitable base
- Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography
- Ethyl acetate and hexanes for elution

Procedure:

- In a round-bottom flask, dissolve 4-amino-1H-pyrazole (1.0 equivalent) in the chosen solvent (e.g., DCM).
- To this solution, add triethylamine (1.1 to 1.5 equivalents).
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add a solution of di-tert-butyl dicarbonate (1.1 to 1.2 equivalents) in the same solvent to the stirred reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding water or saturated aqueous  $\text{NaHCO}_3$  solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM or ethyl acetate).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ , filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure **tert-butyl N-(1H-**

**pyrazol-4-yl)carbamate.**

Characterization: The final product should be characterized by standard analytical techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry to confirm its identity and purity. While specific spectral data for this compound is not readily available, related structures can provide an indication of the expected chemical shifts.

## Biological and Pharmacological Context

While there is a lack of specific biological activity data for **tert-butyl N-(1H-pyrazol-4-yl)carbamate** in the public domain, the structural motifs present in the molecule suggest its potential as a valuable building block in drug discovery.

- **Pyrazole Core:** The pyrazole ring is a well-established pharmacophore found in numerous FDA-approved drugs. Its derivatives have been reported to exhibit a broad spectrum of biological activities, including but not limited to:
  - Anti-inflammatory
  - Analgesic
  - Antimicrobial
  - Anticancer
  - Antiviral
- **Carbamate Linker:** The carbamate group is a key structural element in many therapeutic agents and prodrugs. It can act as a stable amide bond isostere and can participate in hydrogen bonding interactions with biological targets. The tert-butyl carbamate (Boc group) is a common protecting group in medicinal chemistry, and its presence can influence the pharmacokinetic properties of a molecule.

Given these features, **tert-butyl N-(1H-pyrazol-4-yl)carbamate** serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The presence of the reactive pyrazole ring nitrogens and the ability to deprotect

the amine group allow for further functionalization and the generation of libraries of compounds for biological screening.

## Conclusion

**Tert-butyl N-(1H-pyrazol-4-yl)carbamate** is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. While there is a notable absence of experimentally determined physicochemical data, its synthesis is straightforward via standard Boc protection protocols. The combination of the biologically active pyrazole core and the versatile carbamate functionality makes this compound a promising starting material for the development of novel therapeutic agents. Further research is warranted to fully characterize its physicochemical properties and to explore its biological activity profile.

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